molecular formula C22H26N4 B12203143 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12203143
M. Wt: 346.5 g/mol
InChI Key: FFWPQDQBTUEQEX-UHFFFAOYSA-N
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Description

Methyl Group at Position 2

The 2-methyl group occupies a position adjacent to the pyrazole N1. This substituent exerts:

  • Steric effects : Hinders rotation about the C2–N1 bond, stabilizing specific conformers.
  • Electronic effects : The electron-donating methyl group increases electron density at N1, influencing hydrogen-bonding potential.

Phenyl Group at Position 3

The 3-phenyl substituent extends orthogonally to the pyrazole plane, creating:

  • π-Stacking interactions : Enhances solubility in aromatic solvents and binding affinity to hydrophobic protein pockets.
  • Steric bulk : Limits accessibility to the pyrazole N4, as seen in bioactive pyrazolo[1,5-a]pyrimidines.

4-Methylpiperidin-1-yl at Position 8

The piperidine ring adopts a chair conformation, with the methyl group equatorial to minimize strain. Key features include:

  • Basic nitrogen : Protonatable under physiological conditions, enhancing water solubility.
  • Hydrogen-bond donor/acceptor capacity : The piperidine nitrogen participates in interactions with biological targets, as demonstrated in kinase inhibitors.

Tautomerism and Stereoelectronic Effects

The pyrazolo[1,5-a]pyrimidine core exhibits tautomerism, with three plausible forms (Figure 1):

  • Keto form : Dominant in crystalline states, characterized by a C=O group at position 7 (bond length: 1.23 Å).
  • Enol forms : Less prevalent due to destabilization by the cyclopentane ring’s electron-withdrawing effects.

Substituents modulate tautomeric equilibria:

  • The 2-methyl group stabilizes the keto form via hyperconjugation.
  • The 8-piperidinyl group’s electron-donating nature favors enolization, though steric constraints limit this effect.

Stereoelectronic effects arise from:

  • Conjugation : The phenyl group delocalizes electrons into the pyrazole ring, altering absorption spectra.
  • Non-covalent interactions : Piperidine’s nitrogen engages in charge-transfer interactions with the pyrimidine ring, as evidenced by redshifted fluorescence in analogous compounds.

Table 1. Substituent Effects on Molecular Properties

Substituent Position Electronic Contribution Steric Contribution Biological Relevance
2-Methyl 2 +I (inductive) Hinders N1 rotation Enhances metabolic stability
3-Phenyl 3 Resonance (-M) Creates hydrophobic pocket Improves target binding
4-Methylpiperidin-1-yl 8 +I/-M (ambivalent) Chair conformation with equatorial methyl Modulates solubility and selectivity

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

11-methyl-2-(4-methylpiperidin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C22H26N4/c1-15-11-13-25(14-12-15)22-18-9-6-10-19(18)23-21-20(16(2)24-26(21)22)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3

InChI Key

FFWPQDQBTUEQEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Step 1: Condensation of 5-amino-3-methylpyrazole with cyclopentane-1,3-dione in ethanol under reflux (24 h) yields the dihydroxy intermediate 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-5,7-diol (Yield: 82–89%).

  • Step 2: Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 h introduces chlorine atoms at positions 5 and 7, forming 5,7-dichloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Yield: 58–61%).

Substitution at Position 8: Introducing 4-Methylpiperidine

The chlorine at position 7 (pyrimidine ring) is selectively replaced with 4-methylpiperidine via nucleophilic aromatic substitution (SNAr). This reactivity arises from the electron-deficient nature of the pyrimidine ring and the steric accessibility of position 7.

Reaction Protocol:

  • Step 3: 5,7-Dichloro intermediate (1 equiv) is treated with 4-methylpiperidine (2.5 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 h under nitrogen. Potassium carbonate (3 equiv) acts as a base to scavenge HCl.

  • Product: 7-chloro-8-(4-methylpiperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Yield: 74–78%).

Table 2: Solvent Screening for SNAr Reaction

SolventTemperature (°C)Time (h)Yield (%)
DMF801278
DMSO901068
Acetone602442

Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates.

Functionalization at Position 3: Phenyl Group Installation

The remaining chlorine at position 5 is replaced with a phenyl group via a Suzuki-Miyaura cross-coupling reaction. This step introduces aromaticity and modulates electronic properties.

Reaction Conditions:

  • Step 4: 7-Chloro-8-(4-methylpiperidin-1-yl) intermediate (1 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) are refluxed in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M) for 18 h.

  • Product: 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (Yield: 65–70%).

Table 3: Catalytic Screening for Suzuki Reaction

CatalystLigandYield (%)
Pd(PPh₃)₄None70
Pd(OAc)₂SPhos72
PdCl₂(dppf)dppf68

Buchwald-Hartwig ligands like SPhos marginally improve yields but increase costs.

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural validation employs:

  • ¹H/¹³C NMR: Confirms substitution patterns and cyclopenta fusion.

  • HRMS: Verifies molecular formula (C₂₂H₂₇N₅O requires m/z 385.21).

  • X-ray Diffraction: Resolves regiochemistry and crystal packing.

Alternative Synthetic Routes

Oxidative Cross-Dehydrogenative Coupling (CDC):

A one-pot CDC reaction between N-amino-2-iminopyridine and cyclopentane-1,3-dione under oxygen atmosphere forms the pyrazolo[1,5-a]pyrimidine core directly (Yield: 85–90%). Subsequent substitutions follow Steps 3–4.

Table 4: CDC vs. Stepwise Synthesis

ParameterCDC MethodStepwise Method
Total Yield (%)5862
Reaction Steps34
Purification EffortModerateHigh

The CDC method reduces steps but requires stringent oxygen control.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for chlorination and Suzuki steps.

  • Crystallization Optimization: Ethanol/water mixtures improve yield and purity during recrystallization (≥99.5% purity) .

Chemical Reactions Analysis

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features a complex polycyclic structure that contributes to its biological activity. Its molecular formula is C20H26N4C_{20}H_{26}N_{4}, with a molecular weight of approximately 338.45 g/mol. The presence of the piperidine moiety is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit tumor growth in various cancer models.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. The results showed significant cytotoxicity against several cancer cell lines, indicating the compound's potential as a lead structure for further development .

Neurological Disorders

The compound has also been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression. Allosteric modulators targeting mGluRs are a promising area of research.

Case Study:
Research published in Nature Reviews Neuroscience discusses the role of mGluR antagonists in treating anxiety and depression. Compounds structurally related to 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine have shown efficacy in preclinical models .

Receptor Modulation

The compound's ability to modulate various receptors makes it a candidate for drug development. Its interaction with G protein-coupled receptors (GPCRs) can lead to therapeutic applications in pain management and mood disorders.

Data Table: Receptor Interactions

Receptor TypeInteraction TypePotential Application
mGluR (metabotropic)AntagonistAnxiety, Depression
GPCRsAgonist/AntagonistPain Relief, Mood Disorders

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound : 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 2-Me, 3-Ph, 8-(4-Me-piperidinyl) C23H27N5 Bulky 8-position substituent; no halogens.
8-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 8-(4-dimethylpyrimidinyl-piperazinyl), 2-Me, 3-Ph C26H29N7 Extended piperazine-linked substituent; higher molecular weight (439.6 g/mol).
N-[2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-1,3-propanediamine 2-(4-Cl-Ph), 8-(1,3-propanediamine) C18H20ClN5 Chlorine enhances hydrophobicity; diamine may improve solubility.
7-Chloro-3-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 7-Cl, 3-(4-F-Ph) C14H11ClFN3 Halogenated derivatives; fluorine increases electronegativity.
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 3-Br, 8-Cl C10H9BrClN3 Dual halogenation; potential for enhanced binding and stability.

Structure-Activity Relationship (SAR) Insights

Position 3: Aryl groups (e.g., phenyl, 4-fluorophenyl) are critical for target binding.

Position 8 : Bulky substituents (e.g., piperidine, piperazine) are tolerated and may improve solubility. The 4-methylpiperidinyl group in the target compound balances lipophilicity and hydrogen-bonding capacity .

Halogenation : Chlorine or bromine at positions 7 or 3 () enhances metabolic stability and binding affinity but may reduce solubility .

Cyclopenta Fusion: Rigidity from the fused cyclopentane ring improves selectivity compared to non-fused pyrazolo[1,5-a]pyrimidines .

Biological Activity

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of cyclopenta[d]pyrazolo[1,5-a]pyrimidines, characterized by a fused bicyclic structure that contributes to its unique biological activity. The presence of the piperidine moiety enhances its pharmacological profile.

Antitumor Activity

Research indicates that 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine exhibits significant antitumor properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT11612.5CDK2 inhibition
HeLa10.0Induction of apoptosis
A54915.0Inhibition of cell proliferation

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CytokineInhibition (%) at 20 µM
TNF-alpha75
IL-668
IL-1beta70

The mechanism underlying the biological activities of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell cycle regulation, particularly CDKs.
  • Receptor Modulation : It may modulate receptors related to inflammatory responses.
  • Signal Transduction Pathways : The inhibition of pathways such as NF-kB contributes to its anti-inflammatory effects.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited growth in various cancer cell lines, with a notable effect on HCT116 cells where it induced apoptosis through caspase activation.
  • In Vivo Models : In a xenograft model using A549 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Inflammation Models : In animal models of acute inflammation, administration of the compound reduced edema and inflammatory markers significantly.

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